4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium, followed by the addition of a cold solution of dimethylformamide and phosphorus oxychloride . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-methyl-1H-pyrazol-3-amine hydrochloride
- 3,5-dimethyl-1H-pyrazole
- 1-phenyl-3-methyl-1H-pyrazole
Uniqueness
4-chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H7Cl2N3 |
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Molecular Weight |
168.02 g/mol |
IUPAC Name |
4-chloro-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H |
InChI Key |
DCAOHPLFRLXZDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)N.Cl |
Origin of Product |
United States |
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